Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate
Description
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a 4-methoxyphenyl group and a 4-nitrobenzoylamino moiety. This structural duality may influence reactivity, solubility, and biological interactions, making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and nitro-substituted ligands .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-3-27-18(22)12-17(13-6-10-16(26-2)11-7-13)20-19(23)14-4-8-15(9-5-14)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUVWUIWNTGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-methoxyphenyl)-3-aminopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the acylation of the resulting ester with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminobenzoyl derivatives.
Substitution: Formation of 3-(4-methoxyphenyl)-3-aminopropanoic acid.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate exhibits various biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its structural components, particularly the nitrobenzoyl group, are known to enhance cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures demonstrate significant growth inhibition in cancer cells, including breast and colon carcinoma lines .
- Antimicrobial Activity : The presence of the methoxyphenyl group has been associated with enhanced antimicrobial properties. Research indicates that derivatives of ethyl esters can exhibit potent antibacterial and antifungal activities, making them suitable for developing new antimicrobial agents .
- Anti-inflammatory Effects : Compounds with similar configurations have been shown to exert anti-inflammatory effects, potentially useful in treating conditions like arthritis or inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Esterification : The initial step often involves the reaction of a carboxylic acid with an alcohol to form the ester.
- Amination : Subsequent reactions introduce amino groups, which are critical for biological activity.
Case Studies
Several case studies have explored the applications of this compound:
- Cancer Treatment Research : A study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent response, suggesting potential for clinical application in oncology .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the nitro group could enhance efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted ethyl propanoates, which are widely studied for their structural versatility and bioactivity. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Electronic Effects :
- The 4-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the 4-methylphenyl analog in . This may improve binding to targets like kinases or nitroreductases.
- The methoxy group in the target compound increases electron density on the phenyl ring, contrasting with the chloro substituent in , which prioritizes steric and electronic modulation for specific receptor interactions.
Biological Activity: Selenium-containing analogs (e.g., ) exhibit superior antimicrobial activity compared to non-selenium derivatives, suggesting that heteroatom substitution (e.g., Se vs. N/O) significantly impacts bioactivity. The amino group in allows for further functionalization (e.g., Schiff base formation), whereas the nitrobenzoylamino group in the target compound may act as a prodrug moiety, activated via nitroreductase enzymes in hypoxic environments .
Synthetic Accessibility: The target compound can be synthesized via visible-light-promoted N–H insertion reactions using donor/donor diazo precursors, as demonstrated for similar propanoates . In contrast, selenium-containing analogs require multi-step protocols involving selenadiazole ring formation .
Table 2: Pharmacokinetic and Physicochemical Properties
Biological Activity
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 270.25 g/mol
CAS Number : 60643026
IUPAC Name : Ethyl 3-[(4-nitrobenzoyl)amino]propanoate
The compound features a methoxyphenyl group and a nitrobenzoyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that the compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound has cytotoxic effects on cancer cell lines. The presence of the nitro group is often associated with increased reactivity towards cellular targets, potentially leading to apoptosis in malignant cells.
- Antimicrobial Properties : Compounds containing nitro groups have been shown to possess antimicrobial properties. The mechanism may involve the disruption of bacterial DNA synthesis or cell wall integrity.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited significant growth inhibition with IC values less than those of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent.
-
Antimicrobial Activity :
- In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound displayed notable antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential use in treating bacterial infections.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate?
- Methodological Answer : The compound can be synthesized via carbodiimide (CDI)-mediated coupling reactions. For example, CDI facilitates the reaction between nitrobenzoyl derivatives and ethyl propanoate precursors under anhydrous conditions. A two-step approach is recommended:
Step 1 : Activate 4-nitrobenzoyl chloride with CDI to form an intermediate acyl imidazole.
Step 2 : React with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in dry THF at 0–5°C to minimize side reactions. Purify via column chromatography (hexane:ethyl acetate gradient) .
- Data Contradiction Note : Yields vary significantly (40–65%) depending on the stoichiometry of CDI and reaction time. Excess CDI may lead to overactivation and byproducts .
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include the methoxy proton at δ ~3.8 ppm (singlet), aromatic protons (δ 7.2–8.3 ppm), and ester carbonyl (δ ~170 ppm in 13C NMR).
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 11.82 Å, b = 12.82 Å, β = 105.28°) confirm stereochemistry .
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z ~413.
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH2Cl2). Stability tests in DMSO at −80°C show no degradation over 12 months. Avoid prolonged exposure to light due to nitro group photoreactivity .
Advanced Research Questions
Q. How can reaction mechanisms for the nitrobenzoylation step be validated?
- Methodological Answer : Use isotopic labeling (e.g., 15N-labeled 4-nitrobenzoyl chloride) to track the acylation pathway. Monitor intermediates via in-situ FTIR (C=O stretching at ~1720 cm⁻¹) and DFT calculations to model transition states. Competitive experiments with alternative acylating agents (e.g., NHS esters) can clarify nucleophilic attack efficiency .
Q. What strategies resolve contradictory crystallographic data for diastereomeric impurities?
- Methodological Answer : If X-ray data show anomalous thermal parameters (e.g., high Ueq values for the nitro group), perform:
- Hirshfeld surface analysis to assess packing defects.
- PLATON SQUEEZE to model disordered solvent molecules.
- Variable-temperature XRD (100–300 K) to distinguish static vs. dynamic disorder .
Q. How can researchers optimize enantiomeric purity for chiral derivatives?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the propanoate ester formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10). For resolution, use diastereomeric salt formation with (−)-dibenzoyl tartaric acid .
Q. What analytical approaches detect trace impurities from incomplete nitro reduction?
- Methodological Answer : Combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
